molecular formula C13H21N3 B1306530 (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine CAS No. 726163-38-8

(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine

Cat. No.: B1306530
CAS No.: 726163-38-8
M. Wt: 219.33 g/mol
InChI Key: LOMXQNKDBFAGGB-UHFFFAOYSA-N
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Description

(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine is a useful research compound. Its molecular formula is C13H21N3 and its molecular weight is 219.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pyrrole and Pyrrole Derivatives

Pyrrole and its derivatives are essential for many biological molecules, such as heme and chlorophyll. The aromatic character of pyrrole systems comes from the extensive delocalization of nitrogen electrons. Synthetic methods for pyrrole derivatives often involve the condensation of amines with carbonyl-containing compounds. These derivatives, including hydroxypyrroles, aldehydes, ketones, acids, esters, and various reduced forms like pyrrolines and pyrrolidines, find extensive use. They serve as intermediates, wetting agents, solvents, and are used in the synthesis of dyes, among other applications. Notably, polypyrroles form electrically conducting films that are highly stable and flexible (Anderson & Liu, 2000).

Synthesis of Highly Functionalized 4-(Pyridin-2-ylmethyl)-2-amino-pyrroles

A novel synthesis method for 4-(pyridin-2-ylmethyl)-2-aminopyrroles (PMAPs) through a multi-component tether catalysis one-pot protocol has been developed. This synthesis involves a cascade reaction with a decarboxylation mechanism, allowing the successful introduction of the pyridin-2-ylmethyl group in the target compounds. This method provides an efficient way to create a library of PMAPs, demonstrating its potential for synthesizing pyridin-2-ylmethyl-substituted heterocycles resembling natural compounds (Li et al., 2019).

Formation of Cu(II) Complexes of Schiff Base Ligands

The synthesis of Schiff base ligands derived from unsymmetrical tripodal amines has been studied, focusing on the formation of Cu(II) complexes. These complexes feature varying arm lengths and exhibit unique chelate ring sequences around the metal ions. Theoretical studies highlight the weak coordination of certain arms in these complexes, which influences the structure and interactions of the complexes (Keypour et al., 2015).

Safety and Hazards

The safety information available indicates that “(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine” is an irritant . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The future directions for research on “(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine” and similar compounds could involve further exploration of their biological activities and potential applications in the treatment of various diseases . The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .

Properties

IUPAC Name

1-(1-ethylpyrrolidin-2-yl)-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-16-8-4-6-13(16)11-15-10-12-5-3-7-14-9-12/h3,5,7,9,13,15H,2,4,6,8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMXQNKDBFAGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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